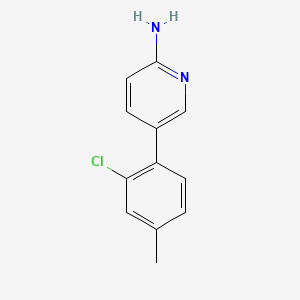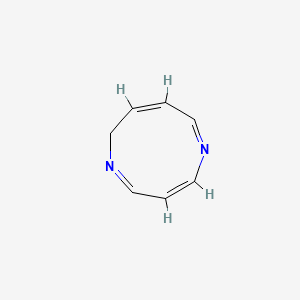
(2Z,7Z)-6H-1,5-diazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,7Z)-6H-1,5-diazonine is a chemical compound characterized by its unique structure, which includes two double bonds in the Z configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,7Z)-6H-1,5-diazonine typically involves the use of specific reagents and catalysts to achieve the desired configuration of the double bonds. One common method involves the partial hydrogenation of precursor compounds, followed by selective isomerization to obtain the (2Z,7Z) configuration . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the stability of the compound during synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2Z,7Z)-6H-1,5-diazonine undergoes various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
(2Z,7Z)-6H-1,5-diazonine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2Z,7Z)-6H-1,5-diazonine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2Z,7Z)-Cycloocta-2,7-dienone: This compound shares a similar structural motif with (2Z,7Z)-6H-1,5-diazonine but differs in its chemical properties and reactivity.
cis,cis-2,7-Nonadiene: Another compound with a similar double bond configuration, used in different chemical and industrial applications.
Uniqueness
This compound is unique due to its specific double bond configuration and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
CAS No. |
16775-88-5 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.155 |
IUPAC Name |
(2Z,7Z)-6H-1,5-diazonine |
InChI |
InChI=1S/C7H8N2/c1-2-5-9-7-3-6-8-4-1/h1-4,6-7H,5H2/b2-1-,6-3-,8-4?,9-7? |
InChI Key |
RFZFJIUNYBYILC-INMIVZANSA-N |
SMILES |
C1C=CC=NC=CC=N1 |
Synonyms |
6H-1,5-Diazonine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



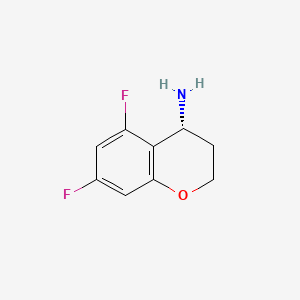
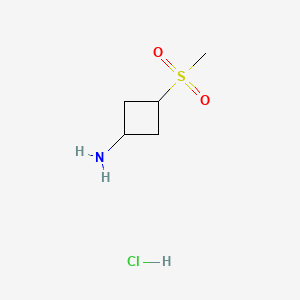
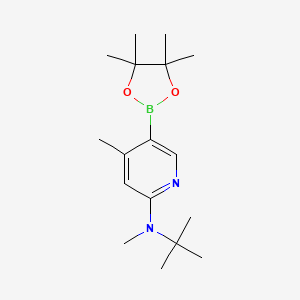
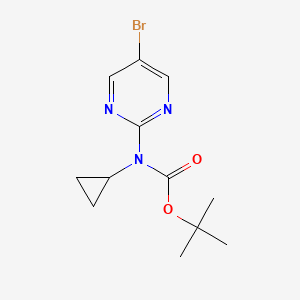
![2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B578804.png)
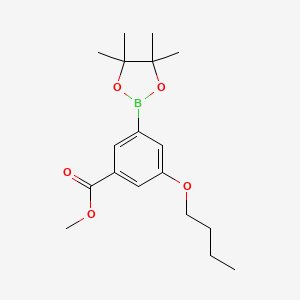
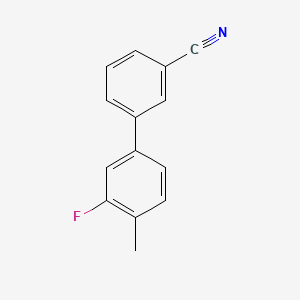
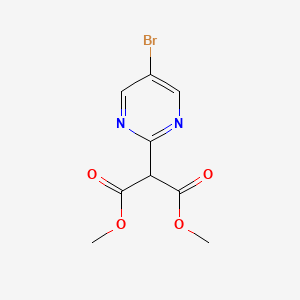
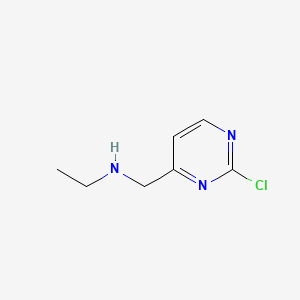
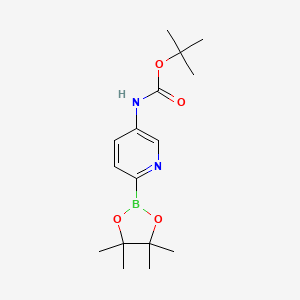
![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)

